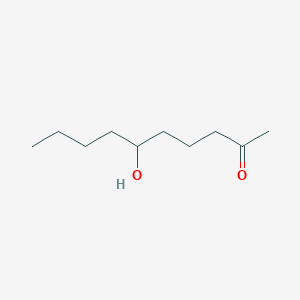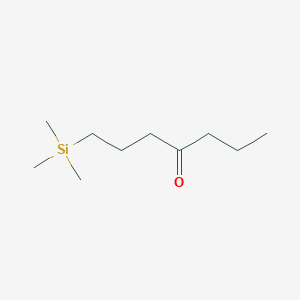
1-(Trimethylsilyl)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)heptan-4-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-4-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of heptan-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylsilyl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of heptanoic acid or other oxidized derivatives.
Reduction: Formation of 1-(Trimethylsilyl)heptan-4-ol.
Substitution: Various substituted heptanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Trimethylsilyl)heptan-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for ketones.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)heptan-4-one involves its reactivity due to the presence of the trimethylsilyl group. This group can stabilize intermediates in chemical reactions, making the compound useful in various synthetic applications. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- 1-(Trimethylsilyl)hexan-4-one
- 1-(Trimethylsilyl)octan-4-one
- 1-(Trimethylsilyl)nonan-4-one
Comparison: 1-(Trimethylsilyl)heptan-4-one is unique due to its specific chain length and the position of the trimethylsilyl group. This affects its reactivity and the types of reactions it can undergo compared to similar compounds with different chain lengths or silyl group positions.
Propriétés
Numéro CAS |
65425-83-4 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
1-trimethylsilylheptan-4-one |
InChI |
InChI=1S/C10H22OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
FEPAQRKCRARAMI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


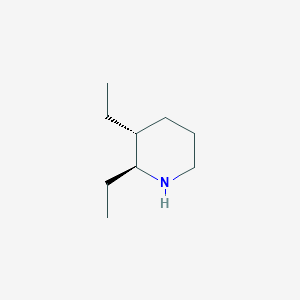
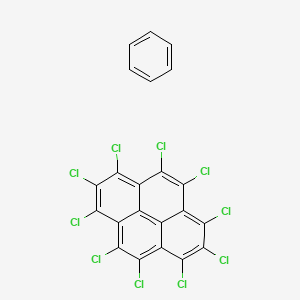
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)

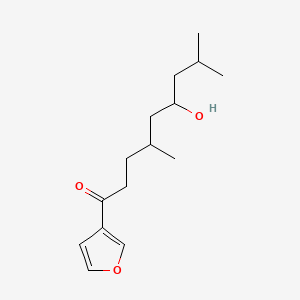
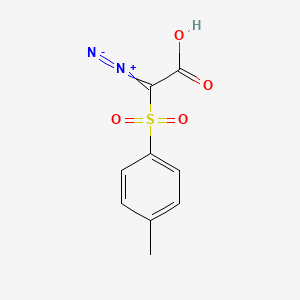

![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)



![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
